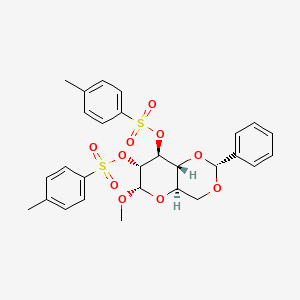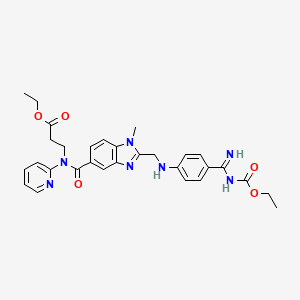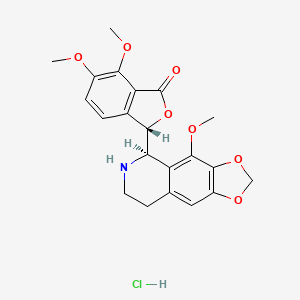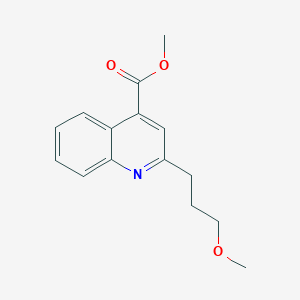
Arachidonic acid glycidyl ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonic acid glycidyl ester-d5 is a labeled analogue of arachidonic acid glycidyl ester. It is an ester derivative of the essential fatty acid arachidonic acid and serves as an intermediate in the preparation of the endocannabinoid 2-arachidonyl glycerol. This compound is used in various scientific research applications due to its unique properties and labeled nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arachidonic acid glycidyl ester-d5 involves the esterification of arachidonic acid with glycidol. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester. The labeled version, this compound, is synthesized using deuterated reagents to incorporate deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research.
Analyse Des Réactions Chimiques
Types of Reactions
Arachidonic acid glycidyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group into different functional groups.
Substitution: The glycidyl ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and other oxygenated derivatives, while reduction can yield alcohols and other reduced forms .
Applications De Recherche Scientifique
Arachidonic acid glycidyl ester-d5 is widely used in scientific research due to its labeled nature and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of arachidonic acid glycidyl ester-d5 involves its interaction with various molecular targets and pathways. It acts as an inhibitor of monoacylglycerol lipase and fatty acid amide hydrolase, enzymes involved in lipid metabolism. The compound’s labeled nature allows researchers to track its metabolic pathways and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Arachidonic acid glycidyl ester-d5 is unique due to its labeled nature, which distinguishes it from other similar compounds. Some similar compounds include:
Arachidonic acid glycidyl ester: The unlabeled version of the compound.
2-Arachidonyl glycerol: An endocannabinoid synthesized from arachidonic acid glycidyl ester.
Glycidyl esters of other fatty acids: Similar esters derived from different fatty acids.
These compounds share some chemical properties but differ in their specific applications and labeling.
Propriétés
Formule moléculaire |
C23H36O3 |
|---|---|
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
Clé InChI |
ACYNJBAUKQMZDF-BGRPFJIQSA-N |
SMILES isomérique |
[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[2H] |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)


![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)

![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)

